molecular formula C9H14ClN5S2 B1649793 C9H14ClN5S2 CAS No. 1049713-42-9

C9H14ClN5S2

Cat. No.: B1649793
CAS No.: 1049713-42-9
M. Wt: 291.8
InChI Key: PXXYAYWCIPWZAU-UHFFFAOYSA-N
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Description

C₉H₁₄ClN₅S₂ is a chlorinated heterocyclic compound containing five nitrogen atoms and two sulfur atoms. Chlorinated heterocycles often exhibit enhanced metabolic stability and target binding, making them valuable in drug discovery.

Properties

CAS No.

1049713-42-9

Molecular Formula

C9H14ClN5S2

Molecular Weight

291.8

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13N5S2.ClH/c1-14-9(11-12-13-14)16-5-3-10-6-8-2-4-15-7-8;/h2,4,7,10H,3,5-6H2,1H3;1H

InChI Key

PXXYAYWCIPWZAU-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CSC=C2.Cl

Canonical SMILES

CN1C(=NN=N1)SCC[NH2+]CC2=CSC=C2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two structurally related chlorinated nitrogen-containing compounds, which serve as analogs for comparative analysis:

Compound A (C₁₁H₁₄ClN; CAS 26905-02-2)

  • Structure: Features a piperidine and pyrroloquinazolinone scaffold with a chlorophenyl group.
  • Properties: Molecular weight: 195.69 g/mol. Solubility: 0.115 mg/ml (water), 0.226 mg/ml (ethanol). Pharmacological profile: High GI absorption, BBB permeability, and CYP2D6 inhibition .
  • Synthesis : Microwave-assisted reaction of 4-(4-chlorophenyl)piperidine with 5-(3-chloropropyl)pyrrolo[1,2-a]quinazolin-4(5H)-one in acetonitrile at 140°C (70% yield) .

Compound B (C₇H₁₄ClN; CAS 6760-99-2)

  • Structure : Contains an azabicyclo[3.2.1]octane core with a trifluoromethylphenyl group.
  • Properties: Molecular weight: 147.65 g/mol. Solubility: 1.31–6.63 mg/ml (varies by solvent). Pharmacological profile: Non-P-gp substrate, non-CYP inhibitor, but retains BBB permeability .
  • Synthesis : Reaction using N-ethyl-N,N-diisopropylamine and DMSO under heating, yielding 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile without purification .

Key Structural and Functional Differences

Parameter C₉H₁₄ClN₅S₂ (Hypothetical) Compound A Compound B
Molecular Formula C₉H₁₄ClN₅S₂ C₁₁H₁₄ClN C₇H₁₄ClN
Heteroatoms 5N, 2S, 1Cl 1N, 1Cl 1N, 1Cl
Molecular Weight ~312.8 g/mol (estimated) 195.69 g/mol 147.65 g/mol
Solubility (Water) N/A 0.115 mg/ml 1.31–6.63 mg/ml
Bioactivity Likely CYP modulation CYP2D6 inhibition Non-CYP inhibition

Data Tables

Table 1: Physicochemical Properties

Property Compound A Compound B
CAS Number 26905-02-2 6760-99-2
Molecular Formula C₁₁H₁₄ClN C₇H₁₄ClN
Molecular Weight 195.69 147.65
Water Solubility 0.115 mg/ml 1.31–6.63 mg/ml
GI Absorption High High

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